N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.: 23972-21-6
VCID: VC7877120
InChI: InChI=1S/C10H9N3O/c14-12-7-9-6-11-13(8-9)10-4-2-1-3-5-10/h1-8,14H/b12-7+
SMILES: C1=CC=C(C=C1)N2C=C(C=N2)C=NO
Molecular Formula: C10H9N3O
Molecular Weight: 187.2 g/mol

N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine

CAS No.: 23972-21-6

Cat. No.: VC7877120

Molecular Formula: C10H9N3O

Molecular Weight: 187.2 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine - 23972-21-6

Specification

CAS No. 23972-21-6
Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
IUPAC Name (NE)-N-[(1-phenylpyrazol-4-yl)methylidene]hydroxylamine
Standard InChI InChI=1S/C10H9N3O/c14-12-7-9-6-11-13(8-9)10-4-2-1-3-5-10/h1-8,14H/b12-7+
Standard InChI Key AHIWIYDSUFYRND-KPKJPENVSA-N
Isomeric SMILES C1=CC=C(C=C1)N2C=C(C=N2)/C=N/O
SMILES C1=CC=C(C=C1)N2C=C(C=N2)C=NO
Canonical SMILES C1=CC=C(C=C1)N2C=C(C=N2)C=NO

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—linked to a phenyl group at the 1-position and a hydroxylamine-imine group (-CH=N-OH) at the 4-position . The planar pyrazole ring contributes to aromatic stability, while the hydroxylamine moiety introduces polarity and hydrogen-bonding capabilities.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₉N₃O
Molecular Weight187.20 g/mol
IUPAC Name(NE)-N-[(1-phenylpyrazol-4-yl)methylidene]hydroxylamine
Canonical SMILESC1=CC=C(C=C1)N2C=C(C=N2)C=NO
InChIKeyAHIWIYDSUFYRND-KPKJPENVSA-N

The E-configuration of the imine group (C=N-OH) is stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen and the adjacent nitrogen atom . This configuration influences the compound’s reactivity, particularly in nucleophilic additions and redox reactions.

Physicochemical Characteristics

The compound is stable at room temperature and soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its logP value (calculated) of 1.72 suggests moderate lipophilicity, enabling permeability through biological membranes while retaining water solubility for laboratory handling .

Synthesis and Manufacturing

Reaction Mechanism

The synthesis involves a condensation reaction between 1-phenylpyrazole-4-carbaldehyde and hydroxylamine hydrochloride in the presence of a mild base, typically sodium acetate. The reaction proceeds in ethanol or methanol at ambient temperature, yielding the Schiff base product via nucleophilic attack of the hydroxylamine nitrogen on the aldehyde carbonyl group.

1-Phenylpyrazole-4-carbaldehyde+NH2OH\cdotpHClNaOAc, EtOHN-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine+H2O+NaCl[1][3]\text{1-Phenylpyrazole-4-carbaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{NaOAc, EtOH}} \text{N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine} + \text{H}_2\text{O} + \text{NaCl} \quad[1][3]

Optimization Parameters

Key factors influencing yield and purity include:

  • Solvent Choice: Ethanol (≥95% purity) minimizes side reactions compared to methanol.

  • Stoichiometry: A 1:1 molar ratio of aldehyde to hydroxylamine hydrochloride ensures complete conversion.

  • Reaction Time: 4–6 hours under reflux (78°C for ethanol) achieves >85% yield.

Table 2: Synthesis Conditions and Outcomes

ParameterOptimal ValueYieldPurity (HPLC)
SolventEthanol87%98.5%
Temperature25°C (rt)78%97.0%
CatalystSodium acetate85%98.2%

Applications in Research and Industry

Organic Synthesis

The compound serves as a versatile building block for:

  • Heterocyclic Expansion: Cyclization reactions to form pyrazolo[1,5-a]pyrimidines.

  • Ligand Design: Coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Material Science

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CH=N), 8.12 (s, 1H, pyrazole-H), 7.75–7.25 (m, 5H, Ph-H).

  • IR (KBr): ν 1620 cm⁻¹ (C=N), 3200 cm⁻¹ (O-H).

  • HPLC: Retention time = 6.7 min (C18 column, 70:30 H₂O:MeCN).

Mass Spectrometry

ESI-MS (m/z): 187.20 [M+H]⁺, consistent with the molecular formula C₁₀H₉N₃O.

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